1,4-Bis(butyryloxy)-2-butene

Description

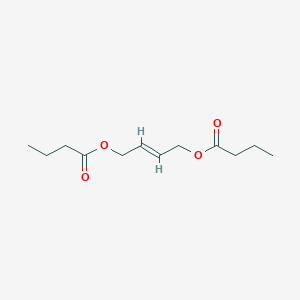

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-4-butanoyloxybut-2-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKSGMVEHGEKF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C/COC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-84-5 | |

| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Bis Butyryloxy 2 Butene

Direct Esterification Strategies

Direct esterification strategies represent a primary and straightforward approach to the synthesis of 1,4-bis(butyryloxy)-2-butene (B73373). These methods involve the reaction of 2-butene-1,4-diol (B106632) with a butyric acid derivative, often in the presence of a catalyst to facilitate the reaction.

Synthesis via 2-Butene-1,4-diol and Butyric Acid Derivatives

The most common method for preparing esters is the Fischer esterification, which, in this context, would involve the reaction of 2-butene-1,4-diol with butyric acid. To form the diester, a molar excess of butyric acid would typically be used. The reaction is an equilibrium process and requires the removal of water to drive it towards the product side.

A more reactive acylating agent, such as butyric anhydride (B1165640) or butyryl chloride, can be used in place of butyric acid. Butyric anhydride is often preferred as it avoids the formation of corrosive hydrogen chloride gas that is produced when using butyryl chloride. wikipedia.org The reaction of 2-butene-1,4-diol with butyric anhydride would proceed to form this compound and butyric acid as a byproduct. The use of a base, such as pyridine (B92270) or a tertiary amine, can be employed to neutralize the butyric acid byproduct and drive the reaction to completion.

While direct literature on the synthesis of this compound is scarce, the synthesis of the analogous compound, cis-1,4-diacetoxy-2-butene (B1582018), is well-documented and proceeds via the esterification of 2-butene-1,4-diol with acetic anhydride or acetyl chloride. This suggests a high likelihood of success for a similar reaction with butyric anhydride or butyryl chloride.

Catalytic Approaches to Esterification of 2-Butene-1,4-diol

The esterification of 2-butene-1,4-diol can be significantly accelerated through the use of catalysts. For reactions involving carboxylic acids like butyric acid, strong acid catalysts such as sulfuric acid are commonly employed. These catalysts protonate the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of 2-butene-1,4-diol.

Other acidic catalysts that can be utilized include phosphotungstic acid and ion exchange resins like Dowex 50WX8. pan.pl The choice of catalyst can influence the reaction rate and selectivity. For instance, in the esterification of maleic anhydride with butanols, phosphotungstic acid was found to be a highly active catalyst. pan.pl

The following table summarizes various catalytic approaches that are applicable to the esterification of 2-butene-1,4-diol, based on analogous esterification reactions.

| Catalyst | Reactants | Noteworthy Aspects |

| Sulfuric Acid | 2-Butene-1,4-diol, Butyric Acid | A common and effective strong acid catalyst for Fischer esterification. |

| Phosphotungstic Acid | 2-Butene-1,4-diol, Butyric Acid | Demonstrated high activity in other esterification reactions. pan.pl |

| Dowex 50WX8 | 2-Butene-1,4-diol, Butyric Acid | A solid acid catalyst that can be easily separated from the reaction mixture. pan.pl |

Multi-Step Synthesis from Fundamental Precursors

An alternative to direct esterification is a multi-step synthesis that begins with more fundamental chemical building blocks. A key precursor in this approach is 2-butyne-1,4-diol (B31916), which can be converted to 2-butene-1,4-diol before the final esterification step.

Pathways from 2-Butyne-1,4-diol

The synthesis of this compound can be strategically planned from 2-butyne-1,4-diol. This pathway involves two main transformations: the selective hydrogenation of the alkyne to an alkene, followed by the esterification of the resulting diol.

The selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol is a critical step, as over-hydrogenation will lead to the formation of 1,4-butanediol (B3395766). researchgate.netresearchgate.net Achieving high selectivity for the cis- or trans-isomer of 2-butene-1,4-diol is often a primary focus of this reaction.

Various catalyst systems have been developed to achieve this selective hydrogenation. Palladium-based catalysts are commonly used. For instance, a 1% Pd/CaCO3–NH3 catalyst system has been shown to selectively hydrogenate 2-butyne-1,4-diol to cis-2-butene-1,4-diol. researchgate.netresearchgate.net The presence of ammonia (B1221849) is significant in achieving high selectivity. researchgate.net Other palladium catalysts, such as those supported on carbon (Pd/C), can also be used, though they may lead to the formation of 1,4-butanediol as a major product without careful control of reaction conditions. researchgate.netresearchgate.net

Platinum-based catalysts have also been investigated. A low concentration (0.5 wt. %) of platinum on a silicon carbide (SiC) support has demonstrated excellent selectivity (~96%) for 2-butene-1,4-diol with a high conversion of 2-butyne-1,4-diol (96%). researchgate.netresearchgate.net More recently, a sustainable photocatalytic approach using copper single atoms anchored on TiO2 has achieved near-unity conversion and selectivity for the semihydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol under ambient conditions. acs.org

The table below details some of the catalyst systems used for the selective hydrogenation of 2-butyne-1,4-diol.

| Catalyst System | Selectivity for 2-Butene-1,4-diol | Conversion of 2-Butyne-1,4-diol | Noteworthy Aspects |

| 1% Pd/CaCO3–NH3 | High for cis-isomer | - | Ammonia plays a crucial role in selectivity. researchgate.netresearchgate.net |

| 0.5 wt.% Pt/SiC | ~96% | 96% | Low platinum loading with high efficiency. researchgate.netresearchgate.net |

| Cu-SAs-TiO2 | 99.4% (simulated solar light), 97.5% (outdoor sunlight) | ~100% | Photocatalytic method using water as a hydrogen source. acs.org |

Once 2-butene-1,4-diol is obtained from the selective hydrogenation of 2-butyne-1,4-diol, it can be esterified to form this compound using the direct esterification methods described in section 2.1. This two-step process, while more complex than direct synthesis from 2-butene-1,4-diol, allows for the use of a more readily available or cost-effective starting material in 2-butyne-1,4-diol. The choice between the cis- or trans-isomer of 2-butene-1,4-diol from the hydrogenation step will determine the stereochemistry of the final product.

Routes Initiating from 1,3-Butadiene (B125203)

The industrial chemical 1,3-butadiene serves as a primary and cost-effective starting material for the synthesis of various C4 compounds, including the structural backbone of this compound. The key challenge lies in the selective 1,4-functionalization of the diene system.

Oxidative Diacetoxylation and Analogous Transformations

The oxidative diacetoxylation of 1,3-butadiene is a well-established industrial process, providing a direct template for the analogous synthesis of this compound. In this reaction, 1,3-butadiene reacts with acetic acid in the presence of an oxygen source and a catalyst to yield 1,4-diacetoxy-2-butene. sci-hub.seresearchgate.net This transformation is highly significant as it represents the first commercial-scale heterogeneous liquid-phase oxidation reaction. researchgate.net An analogous process, substituting acetic acid with butyric acid, would yield the target compound, this compound.

The reaction is complex, as it can produce a mixture of isomers, including cis- and trans-1,4-diacetoxy-2-butenes and 3,4-diacetoxy-1-butene. osti.gov The selectivity toward the desired 1,4-isomer is a critical aspect of catalyst development. To minimize the formation of byproducts with high boiling points and prevent catalyst deactivation due to polymerization, the reaction is typically carried out in the liquid phase at lower temperatures. sci-hub.se

Another patented method provides a route for producing 1,4-diacyloxy-2-butenes by reacting 1,3-butadiene with an alkali metal salt of a lower fatty acid, such as sodium or potassium butyrate (B1204436). google.com This process is conducted in the presence of iodine (I₂), iodine monochloride (ICl), or iodine trichloride (B1173362) (ICl₃) under substantially anhydrous conditions. google.com The presence of water has been shown to favor the formation of the 1,2-diacyloxy isomer. google.com The reaction is typically performed at temperatures ranging from 50°C to 200°C. google.com

Epoxidation and Regioselective Esterification Processes

An alternative synthetic route from 1,3-butadiene involves a multi-step process beginning with epoxidation. In this hypothetical pathway, 1,3-butadiene is first oxidized to form 1,3-butadiene diepoxide. This intermediate is a known derivative of butadiene and is used in other synthetic applications, such as the preparation of 1,4-butanediol via hydrogenation. google.com

Following the formation of the diepoxide, a regioselective double ring-opening reaction with butyric acid or its anhydride would be required. This step would involve the esterification of the resulting hydroxyl groups to form the desired this compound. The success of this route would heavily depend on controlling the regioselectivity of the epoxide ring-opening to ensure the formation of the 1,4-disubstituted product over the 1,2-isomer.

Emerging Catalytic Systems in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound from 1,3-butadiene are critically dependent on the catalyst employed. Research has focused on various transition metal systems to optimize this transformation.

Palladium-Catalyzed Transformations

Palladium-based catalysts are the most extensively studied and commercially applied systems for the oxidative diacetoxylation of 1,3-butadiene, a process directly analogous to the synthesis of this compound. researchgate.net A key development in this area is the palladium-tellurium on carbon (Pd-Te-C) heterogeneous catalyst. sci-hub.seresearchgate.net This system demonstrates high activity and selectivity for 1,4-diacetoxy-2-butene, effectively preventing the polymerization of butadiene derivatives and minimizing the leaching of palladium into the product stream. researchgate.net

The reaction is believed to proceed through a π-allyl palladium intermediate. sci-hub.se The presence of tellurium is thought to play a role in the reoxidation of the palladium catalyst, similar to the role of copper in the Wacker process. sci-hub.se Under optimal conditions, the Pd-Te-C catalyst can achieve 89% selectivity for 1,4-diacetoxy-2-butene. sci-hub.se The reaction typically yields a mixture of isomers, with one study reporting a product distribution of 75.3% trans-1,4-diacetoxy-2-butene, 14.3% cis-1,4-diacetoxy-2-butene, and 10.3% 3,4-diacetoxy-1-butene. osti.gov

| Catalyst System | Key Features | Product Selectivity (1,4-isomer) | Reference |

|---|---|---|---|

| Pd-Te-C | Heterogeneous, liquid-phase, prevents polymerization. | ~89% | sci-hub.se |

| Palladium complexes with nitrate-iodate reoxidation | Homogeneous system. | 48-50% (cis/trans mix) | osti.gov |

| Rh-Te-C | Favors cis-isomer formation. | 95% (87% cis, 8% trans) | researchgate.net |

| Cu(OAc)₂-LiBr | Early system, proceeds via copper redox cycle. | Low selectivity/rate | sci-hub.seresearchgate.net |

Other Transition Metal-Mediated Syntheses

While palladium catalysts are dominant, other transition metals have been explored for the diacyloxylation of butadiene. A rhodium-tellurium on charcoal (Rh-Te-C) system has been shown to catalyze the direct diacetoxylation of butadiene. researchgate.net This catalyst is particularly notable for its high selectivity towards cis-1,4-diacetoxy-2-butene, which is formed as the main product with 87% selectivity, alongside 8% of the trans-isomer and 5% of 3,4-diacetoxy-1-butene. researchgate.net

Earlier research investigated other catalyst systems, though they often suffered from lower reaction rates or poor selectivity for the desired 1,4-product. sci-hub.se These include systems based on cupric acetate (B1210297) with lithium bromide (Cu(OAc)₂–LiBr), which operates through a copper-based redox cycle. sci-hub.seresearchgate.net Other explored combinations include V₂O₅–CuBr₂–KBr and Ag(OAc)₂–LiOAc, but these were also found to have limitations in either reaction rate or 1,4-selectivity. sci-hub.se

Chemical Transformations and Reactivity of 1,4 Bis Butyryloxy 2 Butene

Reactions Involving the Butene Moiety

The alkene functionality within the 2-butene (B3427860) core is susceptible to addition and rearrangement reactions typical of carbon-carbon double bonds.

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes. wikipedia.orglibretexts.org This reaction can be categorized into several types, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). nih.gov

For 1,4-bis(butyryloxy)-2-butene (B73373), cross-metathesis is a particularly relevant transformation. In this process, the butene core reacts with another olefin in the presence of a catalyst, leading to a statistical distribution of new alkene products. masterorganicchemistry.comillinois.edu While specific studies on this compound are not extensively documented, the reactivity of the structurally analogous compound, cis-1,4-diacetoxy-2-butene (B1582018), provides significant insight. Research has shown that cis-1,4-diacetoxy-2-butene effectively undergoes cross-metathesis with various olefins when catalyzed by modern ruthenium initiators, such as Grubbs-type catalysts. nih.gov These catalysts are known for their high functional group tolerance, readily accommodating the ester moieties present in the molecule. nih.gov

The mechanism, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate between the catalyst's metal carbene and the substrate's double bond. wikipedia.orglibretexts.org This intermediate then fragments to release a new alkene and a new metal carbene, which continues the catalytic cycle. wikipedia.orgmasterorganicchemistry.com Given the similarity in electronic properties and steric environment around the double bond, this compound is expected to exhibit comparable reactivity in olefin metathesis reactions.

Table 1: Representative Olefin Cross-Metathesis Reaction

| Reactant A | Reactant B | Catalyst | Expected Products |

| This compound | Alkene (R-CH=CH₂) | Grubbs Catalyst | 1-Butyryloxy-4-(alkenyl)butane + Homodimerized products |

This table illustrates a general, expected outcome based on the principles of olefin metathesis, as specific experimental data for this compound is limited.

Hydrogenation Reactions

Catalytic hydrogenation is a fundamental reaction that reduces a carbon-carbon double bond to a single bond through the addition of hydrogen (H₂). This process typically requires a metal catalyst, such as palladium, platinum, or nickel. The hydrogenation of the double bond in this compound would yield 1,4-bis(butyryloxy)butane, a saturated diester.

The reaction proceeds by the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst, facilitating the stepwise addition of hydrogen atoms to the double bond. Studies on the hydrogenation of the precursor molecule, 2-butene-1,4-diol (B106632), over palladium catalysts demonstrate that the double bond is readily reduced to form butane-1,4-diol. researchgate.net It is well-established that ester functional groups are generally stable under typical catalytic hydrogenation conditions used for simple alkenes, allowing for the selective reduction of the butene moiety.

Table 2: General Hydrogenation Reaction

| Substrate | Reagent | Catalyst | Product |

| This compound | Hydrogen (H₂) | Palladium on Carbon (Pd/C) | 1,4-Bis(butyryloxy)butane |

This table represents the expected outcome for the selective hydrogenation of the alkene moiety.

Isomerization Studies

The 2-butene core of this compound can exist as two geometric isomers: cis (Z) and trans (E). Isomerization between these forms can be induced by various means, including thermal, photochemical, or catalytic methods. The stability and reactivity of these isomers can differ, influencing the outcome of subsequent reactions.

Research on the related compound, 2-butene-1,4-diol, shows that separation and identification of its cis and trans isomers are achievable using techniques like High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com Furthermore, studies involving the synthesis of copolyesters from trans-2-butene-1,4-diol indicate that isomerization can be prevented under certain polycondensation conditions. acs.orgresearchgate.net During the hydrogenation of 2-butyne-1,4-diol (B31916), both cis- and trans-2-butene-1,4-diol are formed as intermediates, and their presence can lead to different side products. researchgate.net While specific isomerization studies focused solely on this compound are not prominent in the literature, the behavior of its parent diol suggests that control of geometric isomerism is a key factor in its synthesis and reactivity.

Reactivity of Ester Functional Groups

The butyrate (B1204436) ester groups are the sites for nucleophilic acyl substitution reactions, such as hydrolysis and transesterification.

Hydrolysis Kinetics and Mechanism

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. The reaction can be catalyzed by either an acid or a base. lumenlearning.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible process that yields the salt of the carboxylic acid and the alcohol. lumenlearning.com The reaction, known as saponification, follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group, which subsequently deprotonates the newly formed carboxylic acid. For this compound, complete hydrolysis would require two equivalents of base per mole of the diester, producing two equivalents of butyrate salt and one equivalent of 2-butene-1,4-diol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process. lumenlearning.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the alcohol moiety is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid and alcohol. The hydrolysis of this compound under acidic conditions would result in an equilibrium mixture of the diester, the monoester, 2-butene-1,4-diol, and butyric acid.

Table 3: Products of Hydrolysis

| Reaction Condition | Reactants | Products |

| Basic (Saponification) | This compound + NaOH(aq) | Sodium Butyrate + 2-Butene-1,4-diol |

| Acidic | This compound + H₂O/H⁺ | Butyric Acid + 2-Butene-1,4-diol |

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, reacting it with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst would lead to the formation of a new butyrate ester (e.g., methyl butyrate or ethyl butyrate) and 2-butene-1,4-diol.

The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and the equilibrium can be shifted toward the products by using a large excess of the reactant alcohol or by removing one of the products as it is formed. google.com

Enzyme-catalyzed transesterification, often employing lipases, is also a well-established method for producing esters like butyl butyrate and ethyl butyrate under milder conditions. nih.govresearchgate.netfao.orgkoreascience.kr Kinetic studies of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms a covalent intermediate with the acyl donor before reacting with the nucleophilic alcohol. nih.govresearchgate.net

Table 4: General Transesterification Reaction

| Substrate | Reagent | Catalyst | Products |

| This compound | Alcohol (R'-OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Butyrate Ester (CH₃CH₂CH₂COOR') + 2-Butene-1,4-diol |

Pyrolysis Reactions and Product Distribution

No studies detailing the thermal decomposition of this compound were found. Consequently, there is no experimental data available on the specific conditions required for its pyrolysis, nor is there any information on the identity and distribution of the resulting products. General knowledge of ester pyrolysis suggests a potential pathway involving the elimination of butyric acid to form conjugated dienes; however, without experimental verification, this remains speculative for this particular compound.

Functional Group Interconversions

Similarly, the scientific literature does not provide specific examples of functional group interconversions for this compound. While the ester and alkene functional groups present in the molecule are generally reactive and can undergo a variety of transformations, no research has been published that details these reactions specifically for this substrate. Therefore, a discussion of its synthetic utility and the range of possible chemical modifications cannot be provided with the required scientific rigor.

Due to the absence of specific research on the chemical transformations of this compound, it is not possible to construct an informative and scientifically accurate article on the requested topics at this time. Further experimental investigation into the reactivity of this compound is needed to fill this knowledge gap.

Derivatives and Structural Analogs of 1,4 Bis Butyryloxy 2 Butene

Structural Modifications of the Butene Backbone

Modifying the C4 backbone of the molecule introduces significant changes in its steric and electronic properties. This can involve the introduction of halogens, the replacement of ester linkages with ether linkages, or the incorporation of silicon atoms.

Halogenated derivatives are notable for their increased reactivity, making them useful as intermediates in organic synthesis. 1,4-Bis(bromoacetoxy)-2-butene is a key example, serving as a versatile reagent.

This compound is typically synthesized through the reaction of 2-butene-1,4-diol (B106632) with acetyl bromide, often in the presence of a base like sodium carbonate. It is a colorless to light yellow liquid. Due to its reactive bromoacetate groups, it is utilized in the synthesis of various pharmaceuticals, including antitumor and antiviral agents, and as an intermediate in the production of agrochemicals.

Table 1: Properties of 1,4-Bis(bromoacetoxy)-2-butene

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀Br₂O₄ |

| Molecular Weight | 329.97 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 135.00 °C |

| Density | 1.759 g/cm³ |

| Solubility | Soluble in chloroform, acetone, methanol (B129727); insoluble in water. |

Replacing the ester groups with ether linkages enhances the chemical stability of the molecule. 1,4-Bis(benzyloxy)-2-butene is a representative ether derivative. The synthesis of this compound can be achieved by reacting 2-butene-1,4-diol with a benzyl halide, such as benzyl chloride, in the presence of a base. This Williamson ether synthesis is a standard method for preparing ethers. The resulting compound, with its stable benzyl ether groups, can be used in synthetic pathways where the ester functionality would be too reactive. The (E)-isomer of this compound is documented in chemical databases. nih.gov

The incorporation of silicon into the structure creates organosilane compounds with distinct properties, often used for surface modification or as precursors for hybrid materials. While specific research on "Bis-(triethoxysilyl)-2-butene" is not readily found in the scientific literature, a closely related and extensively studied compound is 1,2-Bis(triethoxysilyl)ethane (BTSE). This analog features a saturated ethane backbone instead of a butene backbone.

BTSE is synthesized through methods such as the direct combination of triethoxysilane with an ethylene derivative or via sol-gel processes. smolecule.com It is widely used as a precursor for creating mesoporous organosilica materials, which have applications in catalysis and drug delivery. sigmaaldrich.comresearchgate.net BTSE is also employed as a coupling agent to improve adhesion between organic coatings and inorganic substrates, finding use in corrosion-resistant coatings. gelest.com Its dipodal structure allows it to form multiple stable bonds with surfaces. smolecule.com

Attaching amino acids to the 2-butene-1,4-diol backbone introduces chirality and biocompatibility, opening avenues for biomedical applications. While the direct synthesis of simple diesters between amino acids and 2-butene-1,4-diol is a plausible synthetic target, published research often focuses on the incorporation of these components into larger polymeric structures.

For example, novel poly(ester-amide)s (PEAs) have been synthesized by the direct melt copolycondensation of L-alanine, adipic acid, and various diols, including 1,4-butanediol (B3395766) (the saturated analog of 2-butene-1,4-diol). researchgate.net In these processes, a mixture of the amino acid, a dicarboxylic acid, and a diol are heated with a catalyst, such as tetrabutoxytitanium, to form the polymer. The resulting PEAs are amorphous materials whose properties, like the glass transition temperature, can be tuned by adjusting the ratio of amide to ester linkages. researchgate.net These materials are investigated for their potential as biomaterials.

Variations in Ester Substituents

Altering the length and nature of the acyl groups in the ester substituents is another common modification strategy. This approach can modify the compound's solubility, reactivity, and other physical properties without changing the core C4 structure.

Replacing the butyryl groups with smaller acetyl groups yields 1,4-Diacetoxy-2-butene. This compound is structurally similar to the parent molecule but has a lower molecular weight and different physical properties. It is an important intermediate in organic synthesis.

cis-1,4-Diacetoxy-2-butene (B1582018), in particular, is used in ruthenium-catalyzed cross-metathesis reactions. It is a colorless liquid that is not miscible in water. It can be prepared by the oxidation of butadiene.

Table 2: Properties of cis-1,4-Diacetoxy-2-butene

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 120-121 °C / 18 mmHg |

| Density | 1.08 g/mL at 25 °C |

| Refractive Index | n20/D 1.443 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,4-Bis(bromoacetoxy)-2-butene |

| 1,4-Bis(benzyloxy)-2-butene |

| 1,2-Bis(triethoxysilyl)ethane |

| 1,4-Diacetoxy-2-butene |

| 2-butene-1,4-diol |

| Acetyl bromide |

| Sodium carbonate |

| Benzyl chloride |

| L-alanine |

| Adipic acid |

| 1,4-butanediol |

| Tetrabutoxytitanium |

Comparative Studies with Related C12 Isomers (e.g., Dibutyl Maleate)

A direct comparative study of 1,4-Bis(butyryloxy)-2-butene (B73373) and its C12 isomers, such as dibutyl maleate, is not extensively documented in publicly available research. However, a comparison can be drawn based on their structural differences and the known properties of each compound. Both are esters with the same molecular formula, C12H20O4, and a molecular weight of 228.29 g/mol . Their structural isomerism, however, leads to differences in their chemical and physical characteristics.

This compound is the dibutyrate ester of 2-butene-1,4-diol. Its structure features a central C4 alkene chain with ester linkages at the 1 and 4 positions. In contrast, dibutyl maleate is the dibutyl ester of maleic acid, a cis-unsaturated dicarboxylic acid. This structural variation, particularly the placement and configuration of the ester groups and the double bond, influences their molecular geometry and, consequently, their physical and chemical behavior.

The potential for this compound to be used in applications such as plasticizers can be inferred from the properties of its precursor, 2-Butene-1,4-diol, which is used in the production of plasticizers and polymers. The properties of dibutyl maleate are more extensively documented, with established use as a plasticizer in various polymer systems.

A comparative table of the known properties of these two isomers is presented below to highlight their differences.

| Property | This compound | Dibutyl Maleate |

| Synonyms | 2-Butene-1,4-diol Dibutyrate | Maleic acid, dibutyl ester; DBM |

| CAS Number | 1572-84-5 | 105-76-0 |

| Molecular Formula | C12H20O4 | C12H20O4 |

| Molecular Weight | 228.29 g/mol | 228.28 g/mol |

| Physical State | Liquid at 20°C | Colorless to light yellow liquid |

Further research is necessary to fully elucidate the comparative performance and characteristics of this compound and its C12 isomers like dibutyl maleate in various applications.

Mechanistic Investigations in 1,4 Bis Butyryloxy 2 Butene Chemistry

Elucidation of Reaction Mechanisms in Synthesis Pathways

The synthesis of 1,4-bis(butyryloxy)-2-butene (B73373) can be conceptually understood through the well-studied synthesis of its analog, 1,4-diacetoxy-2-butene. A prominent pathway for the synthesis of 1,4-diacetoxy-2-butene is the palladium-catalyzed 1,4-diacetoxylation of 1,3-butadiene (B125203). osti.govacs.org This reaction serves as a key step in some industrial processes for producing 1,4-butanediol (B3395766).

The catalytic cycle of this transformation is believed to involve several key steps centered around a palladium catalyst. The reaction is typically carried out in the presence of a palladium salt, an acetate (B1210297) source, and an oxidant. The mechanism, while complex and subject to ongoing research, is generally thought to proceed through the formation of a π-allyl palladium intermediate.

A proposed mechanistic pathway begins with the coordination of the palladium(II) catalyst to the 1,3-butadiene monomer. This is followed by the nucleophilic attack of an acetate ion on the coordinated diene, leading to the formation of a (π-allyl)palladium complex. Subsequent reductive elimination from this intermediate, or a related palladium(IV) species, would yield the desired 1,4-diacetoxy-2-butene and a reduced palladium(0) species. The catalytic cycle is completed by the reoxidation of palladium(0) to palladium(II) by a suitable oxidizing agent.

Two alternative mechanisms for the homogeneous catalytic diacetoxylation of 1,3-butadiene have been proposed. osti.gov The major products of this reaction are cis- and trans-1,4-diacetoxy-2-butenes, along with 3,4-diacetoxy-1-butene. osti.gov

| Catalyst System | Reactants | Major Products | Selectivity (%) | Yield (%) | Reference |

| Palladium complexes/acetate ions | 1,3-butadiene, Acetic acid | cis- and trans-1,4-diacetoxy-2-butenes | 48-50 | 15-17 | osti.gov |

| Palladium complexes/acetate ions | 1,3-butadiene, Acetic acid | 3,4-diacetoxy-1-butene | ~40 | 10 | osti.gov |

Catalytic Mechanism Studies in Selective Transformations

This compound and its diacetoxy analog can undergo a variety of selective transformations, with hydroformylation being a notable example. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. wikipedia.orglibretexts.org This reaction is typically catalyzed by rhodium or cobalt complexes. ntu.ac.ukrsc.orgillinois.edu

The catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene generally involves the following key steps wikipedia.orglibretexts.orgillinois.edunih.gov:

Ligand Dissociation: A catalytically active 16-electron species is formed from the precatalyst, for example, by the dissociation of a ligand from a complex like HRh(CO)(PPh₃)₃.

Olefin Coordination: The alkene substrate coordinates to the rhodium center.

Migratory Insertion: The alkene inserts into the rhodium-hydride bond, forming a rhodium-alkyl intermediate. This step can lead to either a linear or a branched alkyl group.

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.

Acyl Formation: The alkyl group undergoes migratory insertion into a coordinated carbonyl group, forming a rhodium-acyl complex.

Oxidative Addition: Dihydrogen (H₂) adds to the rhodium center via oxidative addition. This is often the rate-limiting step. libretexts.org

Reductive Elimination: The aldehyde product is formed and eliminated from the metal center, regenerating the active catalyst.

Kinetic studies on the hydroformylation of 1,4-diacetoxy-2-butene using a water-soluble rhodium complex have been conducted to elucidate the reaction mechanism and optimize conditions. nih.gov It was observed that the initial hydroformylation product, 1,4-diacetoxy-2-formyl butane (B89635), undergoes complete deacetoxylation to yield 2-formyl-4-acetoxybutene, an important intermediate for Vitamin A synthesis. nih.gov The activation energy for this hydroformylation step was determined to be 30.1 kJ/mol. nih.gov

Mechanistic Insights into Polymerization Processes

Direct mechanistic studies on the polymerization of this compound are not extensively reported in the literature. However, insights can be drawn from the polymerization of related functionalized dienes and general principles of polymerization chemistry. The presence of two ester groups and a central double bond suggests that this monomer could potentially undergo polymerization through various mechanisms, including free radical and cationic pathways.

Regioselectivity and Stereoselectivity in Chain Growth

The polymerization of dienes can lead to various microstructures, including 1,4- and 1,2-addition products. In the case of this compound, the substituents at the 1 and 4 positions would likely influence the regioselectivity of the polymerization.

Regioselectivity: The electronic and steric effects of the butyryloxy groups would play a significant role in directing the addition of the growing polymer chain to the monomer. For instance, in the anionic polymerization of butadiene, the regioselectivity (1,2- vs. 1,4-addition) is heavily influenced by the solvent and the nature of the counter-ion. nih.gov For a substituted monomer like this compound, it is plausible that 1,4-addition would be favored, leading to a polymer chain with the ester groups regularly spaced along the backbone. Studies on the free-radical polymerization of 2,3-bis(4-ethoxy-4-oxobutyl)-1,3-butadiene have shown 100% 1,4-microstructure. acs.org

Stereoselectivity: The stereochemistry of the resulting polymer (e.g., cis-1,4, trans-1,4, isotactic, or syndiotactic) is another critical aspect. In the polymerization of 1,3-butadiene with Ziegler-Natta catalysts, the structure of the catalyst and the monomer coordination to the metal center are crucial for stereocontrol. acs.orgmdpi.com For this compound, the geometry of the monomer (cis or trans isomer) and the polymerization conditions would be expected to influence the stereochemistry of the polymer backbone. The generally accepted mechanism for 1,3-butadiene polymerization involves the coordination of the monomer to the metal center, followed by insertion into the growing polymer chain, which is attached to the metal through an allyl group. mdpi.com

Initiation and Termination Pathways

The initiation and termination steps are fundamental to any chain-growth polymerization.

Initiation:

Free Radical Polymerization: This process can be initiated by the thermal or photochemical decomposition of a radical initiator, such as an azo compound or a peroxide, to generate free radicals. wikipedia.orgfujifilm.comlibretexts.orghacettepe.edu.tr These radicals then add to the double bond of the this compound monomer, creating a new radical species that propagates the polymer chain. wikipedia.orglibretexts.org

Cationic Polymerization: Cationic polymerization is initiated by an electrophilic species, such as a strong acid or a Lewis acid in the presence of a proton source. tandfonline.com The initiator adds to the double bond of the monomer, generating a carbocationic active center which then reacts with subsequent monomer units.

Termination:

Free Radical Polymerization: Termination of the growing polymer chains in free radical polymerization typically occurs through two main pathways: combination (or coupling) and disproportionation. fujifilm.comlibretexts.org In combination, two growing radical chains react to form a single, non-radical polymer chain. libretexts.org In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. libretexts.org Chain transfer to monomer, polymer, or a chain transfer agent can also terminate a growing chain while initiating a new one. wikipedia.org

Cationic Polymerization: Termination in cationic polymerization can occur through various mechanisms, including reaction with a counter-ion, solvent, or impurities. Chain transfer reactions are also common, where a proton is transferred from the growing chain to a monomer, terminating the original chain and creating a new cationic active center. tandfonline.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 1,4-Bis(butyryloxy)-2-butene (B73373), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the butene backbone and the butyrate (B1204436) side chains. Based on the analysis of its parent alcohol, 2-butene-1,4-diol (B106632), and a similar compound, cis-1,4-diacetoxy-2-butene (B1582018), the predicted chemical shifts can be inferred. nih.govchemicalbook.comchemicalbook.com The olefinic protons (-CH=CH-) on the central double bond are expected to appear in the downfield region, typically around 5.7-5.9 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would be deshielded and are predicted to resonate around 4.6-4.8 ppm. The protons of the butyrate chains would show a characteristic pattern: a triplet at approximately 2.3 ppm for the α-methylene group (-C(=O)-CH₂-), a sextet around 1.6 ppm for the β-methylene group (-CH₂-), and a triplet around 0.9 ppm for the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the number of chemically non-equivalent carbon atoms. For this compound, the carbonyl carbon of the ester group is expected to have the most downfield shift, typically in the range of 170-175 ppm. The olefinic carbons (-CH=CH-) are predicted to appear around 128-130 ppm. chemicalbook.comdocbrown.info The methylene carbons bonded to the ester oxygen (-O-CH₂-) would be found at approximately 60-65 ppm. The carbons of the butyrate side chain would be observed at distinct positions, corresponding to the α-methylene, β-methylene, and terminal methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyrate | -C =O | - | 170-175 |

| Butene | -C H=C H- | 5.7-5.9 | 128-130 |

| Butene | -O-C H₂- | 4.6-4.8 | 60-65 |

| Butyrate | -C(=O)-C H₂- | ~2.3 | ~36 |

| Butyrate | -CH₂-C H₂-CH₃ | ~1.6 | ~18 |

| Butyrate | -C H₃ | ~0.9 | ~13 |

Mass Spectrometry (MS), Including GC-MS

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation of esters is well-characterized and typically involves specific cleavage pathways. udel.eduwhitman.edulibretexts.org Key fragmentation patterns expected for this compound include:

α-Cleavage: Cleavage of the bond between the carbonyl group and the alkoxy oxygen, leading to the formation of a butyryl cation (m/z = 71). This is often a prominent peak.

McLafferty Rearrangement: If sterically feasible, this rearrangement can occur within the butyrate chain, leading to the elimination of a neutral propene molecule and the formation of a characteristic fragment ion.

Loss of Butyroxy Group: Cleavage can result in the loss of a butyroxy radical (•OCOC₃H₇), leading to a [M - 87]⁺ fragment.

Cleavage of the Butene Backbone: Fragmentation can also occur along the C-C bonds of the central butene chain.

GC-MS is particularly useful for assessing the purity of this compound and identifying any impurities, such as residual starting materials (2-butene-1,4-diol, butyric acid) or byproducts from its synthesis. researchgate.net

Infrared (IR) Spectroscopy and FTIR Analysis

Infrared (IR) Spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands that confirm its diester and alkene structure. orgchemboulder.comspectroscopyonline.com

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. As an α,β-unsaturated ester (relative to the C-O bond), this peak may be shifted to a slightly lower wavenumber (1715-1730 cm⁻¹) due to conjugation effects with the double bond. libretexts.orgresearchgate.net

C-O Stretch: Two distinct stretching vibrations for the C-O single bonds of the ester group are anticipated in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.com

C=C Stretch: A medium to weak absorption band corresponding to the carbon-carbon double bond stretch of the butene backbone is expected around 1640-1680 cm⁻¹. libretexts.org

=C-H Stretch: The stretching vibration of the vinylic C-H bonds should appear just above 3000 cm⁻¹.

C-H Stretch: Absorptions for the aliphatic C-H stretching of the methylene and methyl groups in the butyrate chains will be observed in the 2850-3000 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1715-1750 | Strong, Sharp |

| Ester C-O | Stretch | 1000-1300 | Strong |

| Alkene C=C | Stretch | 1640-1680 | Medium to Weak |

| Vinylic =C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | 2850-3000 | Medium to Strong |

Chromatographic Methods (e.g., GC, HPLC, GPC)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, quantifying its purity, and analyzing related materials.

Gas Chromatography (GC): Given its expected volatility, GC is a primary method for the analysis of this compound. Its purity is often specified by GC analysis, as indicated by commercial suppliers. laboratoriumdiscounter.nl A suitable capillary column (e.g., VF-624) and a flame ionization detector (FID) or a mass spectrometer (MS) can be used to achieve separation and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For this compound and its precursors like 2-butene-1,4-diol, reverse-phase HPLC methods can be developed using columns like C18 with a mobile phase of acetonitrile (B52724) and water. nih.govsielc.com This is particularly useful for monitoring the progress of the esterification reaction.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of polymers. lcms.cz If this compound is used as a monomer or cross-linking agent to synthesize unsaturated polyesters or other polymers, GPC is the standard technique to characterize the resulting macromolecules. researchgate.netufl.edu

Structural Characterization by X-ray Diffraction (for derivatives/intermediates)

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound itself may be a liquid or a low-melting solid, X-ray crystallography can be applied to its solid derivatives or crystalline intermediates used in its synthesis.

For example, structural analysis of related 1,4-disubstituted butane (B89635) or butene compounds reveals important information about their solid-state conformation, such as torsion angles and the planarity of the molecular backbone. nih.govnih.gov Such studies on derivatives of 2-butene-1,4-diol show how intermolecular forces, like hydrogen bonding or van der Waals interactions, dictate the crystal packing. mdpi.com This information is valuable for understanding the steric and electronic properties that influence the reactivity of the molecule and the properties of materials derived from it.

Computational and Theoretical Studies of 1,4 Bis Butyryloxy 2 Butene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.

For 1,4-Bis(butyryloxy)-2-butene (B73373), DFT calculations could be employed to determine a variety of molecular properties. These include the optimized molecular geometry, which describes the most stable three-dimensional arrangement of its atoms. From this optimized structure, one can derive bond lengths, bond angles, and dihedral angles.

A hypothetical application of DFT to this compound could involve calculating its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Description |

| Optimized Geometry | ||

| C=C Bond Length | 1.34 Å | Central double bond |

| C-O Bond Length | 1.35 Å | Ester linkage |

| C=O Bond Length | 1.21 Å | Carbonyl group |

| Electronic Properties | ||

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

| Global Reactivity Descriptors | ||

| Ionization Potential (IP) | 7.2 eV | Energy required to remove an electron |

| Electron Affinity (EA) | 0.5 eV | Energy released when an electron is added |

| Chemical Hardness (η) | 3.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical ranges for organic molecules of this type. They are not based on actual published research for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound.

These simulations can reveal the conformational flexibility of the molecule. The central butene chain and the butyryloxy side chains can rotate around single bonds, leading to a variety of possible shapes or conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or its packing in a condensed phase.

MD simulations are also valuable for studying the behavior of this compound in different environments, such as in various solvents or as part of a larger system. For instance, simulations could model how the molecule interacts with water or an organic solvent, providing insights into its solubility and the structure of the solvation shell around it.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Aspect | Information Gained |

| Conformational Analysis | Identification of low-energy conformers, rotational barriers of side chains, and overall molecular flexibility. |

| Solvation Studies | Calculation of the radial distribution functions to understand the arrangement of solvent molecules around the solute. |

| Condensed Phase Behavior | Simulation of the liquid or solid state to predict properties like density, diffusion coefficients, and intermolecular interactions. |

| Interaction with Surfaces | Modeling the adsorption and orientation of the molecule on a given surface. |

Structure-Reactivity and Structure-Property Relationship Predictions

Computational methods are instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a molecule with its biological activity or physical properties.

For this compound, computational tools could be used to calculate a wide range of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., connectivity indices), or quantum chemical (e.g., charges on atoms, dipole moment).

Once a set of descriptors is calculated, statistical methods can be used to build a model that predicts a certain activity or property. For example, a QSAR model could be developed to predict the potential biological activity of this compound and related compounds based on their structural features. Similarly, a QSPR model could predict physical properties like boiling point, viscosity, or solubility.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface of the reacting system. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, computational analysis could be applied to study various potential reactions, such as its hydrolysis, oxidation, or polymerization. By calculating the energies of the species involved in a reaction pathway, it is possible to determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is key to understanding the reaction kinetics.

For instance, a computational study of the hydrolysis of the ester groups in this compound would involve locating the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate.

Table 3: Hypothetical Reaction Energetics for the Hydrolysis of one Ester Group in this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + H₂O |

| Transition State | +25.0 | The highest energy point along the reaction coordinate. |

| Products | -5.0 | 4-(Butyryloxy)-2-buten-1-ol + Butyric acid |

| Activation Energy | 25.0 | Energy barrier for the forward reaction. |

| Reaction Energy | -5.0 | Overall energy change of the reaction. |

Note: The values in this table are for illustrative purposes to demonstrate the type of information that can be obtained from computational analysis of reaction pathways and are not based on published data for this specific reaction.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

Academic research specifically focused on 1,4-Bis(butyryloxy)-2-butene (B73373) is limited. However, the scientific contributions concerning its precursor, 2-butene-1,4-diol (B106632), and the broader class of 1,4-diacyloxy-2-butenes provide a foundational understanding of its potential significance.

Key discoveries in related areas include the synthesis of 1,4-diacyloxy-2-butenes from butadiene through processes involving alkali metal salts and iodine catalysts. google.com This established a viable route to this class of compounds, highlighting them as important intermediates. The primary academic contribution associated with these diesters is their role as precursors to 1,4-butanediol (B3395766), a valuable monomer in the production of various polymers, including polyesters. google.com

Furthermore, research into unsaturated polyesters derived from diols and dicarboxylic acids underscores the importance of the carbon-carbon double bond, such as the one present in the butene backbone of this compound. nih.govresearchgate.net This unsaturation provides a site for further chemical modification, such as cross-linking through free radical addition, which is crucial for creating robust polymer networks for applications like drug delivery vehicles and tissue scaffolds. nih.gov The synthesis of unsaturated polyesters with controlled molecular weights and properties remains a significant area of academic inquiry. nih.govresearchgate.net

While direct studies on this compound are not prominent in the literature, the existing body of work on analogous compounds provides a framework for understanding its chemical utility and potential applications.

Remaining Challenges and Open Questions in Research

Despite the foundational knowledge from related compounds, several challenges and open questions remain specifically for this compound.

A primary challenge lies in the development of highly selective and efficient synthesis methods. While general methods for 1,4-diacyloxy-2-butenes exist, optimizing these for the butyrate (B1204436) derivative to achieve high purity and yield under sustainable conditions is an ongoing challenge. The synthesis of unsaturated polyesters with high molecular weight is a known difficulty in polymer chemistry, and this likely extends to polymers derived from this compound. researchgate.net

The reactivity of the double bond in this compound presents both an opportunity and a challenge. Controlling the stereochemistry during synthesis and subsequent reactions is a significant hurdle that needs to be addressed for applications requiring specific isomeric forms. Furthermore, preventing unwanted side reactions at the double bond during polymerization or other transformations is a key challenge.

A significant open question is the comprehensive characterization of the material properties of polymers derived from this compound. There is a lack of data on the mechanical, thermal, and degradation properties of such materials. Additionally, the potential biological activity and cytotoxicity of this compound and its derivatives are largely unexplored, which is a critical knowledge gap for any potential biomedical applications.

The following table summarizes the key research challenges:

| Research Area | Remaining Challenges and Open Questions |

| Synthesis | - Development of highly stereoselective synthesis routes. - Optimization for high yield and purity under green conditions. - Overcoming challenges in achieving high molecular weight polymers. |

| Reactivity | - Controlling reactivity of the C=C double bond during polymerization. - Investigating the influence of the butyryloxy groups on reactivity. |

| Material Science | - Comprehensive characterization of polymers derived from this compound. - Understanding the structure-property relationships. |

| Biological Activity | - In-depth studies on cytotoxicity and biocompatibility. - Exploration of potential therapeutic or antimicrobial activities. |

Promising Avenues for Future Academic Exploration and Innovation

The gaps in the current understanding of this compound present several promising avenues for future academic exploration and innovation.

A significant area for future research is the development of novel polymers. By utilizing this compound as a monomer or cross-linking agent, new polyesters and other polymers with unique properties could be synthesized. The butyrate side chains may impart increased flexibility and hydrophobicity compared to acetate (B1210297) analogues, which could be advantageous for specific applications. Research into the copolymerization of this compound with other monomers could lead to a wide range of tunable materials.

The functionalization of the alkene bond is another promising direction. researchgate.netrsc.orgnih.govthieme.de Modern synthetic methods could be applied to introduce various functional groups, leading to a diverse library of derivatives with potential applications in pharmaceuticals, agrochemicals, or materials science. Exploring the biological activity of these new derivatives could be a particularly fruitful area of research.

Furthermore, there is an opportunity to investigate the use of this compound in the synthesis of complex organic molecules. Its bifunctional nature makes it a potentially valuable building block in multi-step syntheses of natural products or other target molecules.

Finally, a thorough investigation into the environmental fate and biodegradability of this compound and its derived polymers would be a timely and impactful area of research, aligning with the growing demand for sustainable chemical processes and materials.

| Future Research Direction | Potential Innovations and Applications |

| Advanced Polymer Synthesis | - Development of novel biodegradable polyesters with tunable properties. - Creation of new cross-linked materials for coatings, adhesives, or biomedical devices. |

| Alkene Functionalization | - Synthesis of new chemical entities with potential biological activity. - Creation of functional monomers for specialty polymers. |

| Organic Synthesis Building Block | - Use in the stereoselective synthesis of complex molecules. - Development of new synthetic methodologies utilizing its unique structure. |

| Sustainability Studies | - Assessment of the biodegradability of derived polymers. - Development of green and sustainable production and recycling processes. |

Q & A

Q. What are the primary challenges in synthesizing 1,4-Bis(butyryloxy)-2-butene, and how can isomer formation be minimized?

Traditional synthetic routes for 1,4-dioxy substituted 2-butenes, such as palladium-catalyzed reactions of 3,4-epoxy-1-butene with dicarboxylic acids, often yield undesired 1,2-dioxy isomers due to competing reaction pathways. To minimize isomerization, optimize catalyst selection (e.g., palladium complexes with electron-rich phosphine ligands) and control reaction parameters like temperature and solvent polarity. Monitoring isomer ratios via HPLC or GC-MS during reaction progression is critical for real-time adjustments .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing it from structural isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the substitution pattern (1,4 vs. 1,2) by analyzing coupling constants and chemical shifts of olefinic protons. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). For isomer quantification, reverse-phase HPLC with UV detection or chiral stationary phases can resolve co-eluting by-products .

Advanced Research Questions

Q. How do palladium catalyst coordination environments influence the reaction mechanism and selectivity in synthesizing this compound?

Palladium catalysts with bulky phosphine ligands (e.g., PPh₃) favor oxidative addition steps but may inhibit 1,4-dioxy product formation if active methylene groups in reactants participate in undesired allylic alkylation. Mechanistic studies using deuterium labeling or kinetic isotope effects (KIEs) can elucidate pathways. Computational modeling (DFT) further predicts ligand effects on transition-state geometries and regioselectivity .

Q. What decomposition pathways are observed for this compound under thermal or photochemical conditions, and how do they impact experimental outcomes?

Thermal degradation above 150°C may cleave ester bonds, releasing butyric acid and forming conjugated dienes. Photochemical studies on analogous compounds (e.g., 1,4-bis(phenylsulfonyloxy)benzene) suggest radical-mediated S-O cleavage under UV light, producing acyloxy radicals and acidic by-products. Use thermogravimetric analysis (TGA) and UV-vis spectroscopy to assess stability, and employ radical scavengers (e.g., BHT) to suppress side reactions .

Q. How can researchers mitigate the formation of toxic by-products during the decomposition of halogenated analogs like 1,4-Bis(bromoacetoxy)-2-butene?

Brominated derivatives release hydrogen bromide (HBr) and brominated radicals upon decomposition, which interfere with reaction systems and pose safety risks. Conduct reactions in sealed systems with scrubbers (e.g., NaOH traps) to neutralize HBr. Real-time monitoring via FTIR or gas sensors ensures early detection of hazardous emissions. Alternative non-halogenated esters (e.g., butyryloxy) reduce toxicity .

Q. What role do solvent polarity and oxidative environments play in the reactivity of this compound?

In polar aprotic solvents (e.g., acetonitrile), the compound exhibits enhanced solubility but may undergo nucleophilic attack at ester groups. Under oxidative conditions (e.g., O₂ exposure), epoxidation of the central double bond is possible, as observed in 2-butene derivatives. Use cyclic voltammetry to study redox behavior and LC-MS to identify oxidation products like epoxides or ketones .

Q. How can photochemical Fries rearrangement pathways be leveraged to functionalize this compound derivatives?

UV irradiation of aromatic esters (e.g., 1,4-bis(phenylsulfonyloxy)benzene) induces Fries rearrangements via radical intermediates. For this compound, similar mechanisms could yield ketone or lactone products. Characterize photoproducts using time-resolved ESR to detect triplet states and HPLC-MS to track reaction progression. Optimize light intensity and wavelength (e.g., 254 nm) for controlled bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.